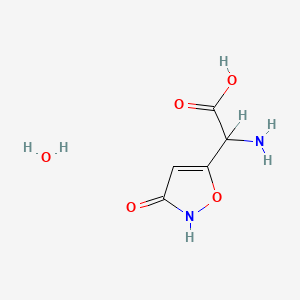

Ibotenic acid hydrate

Descripción general

Descripción

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El ácido iboténico se puede sintetizar a través de varias rutas químicas. Un método común implica la descarboxilación del ácido iboténico para producir muscimol, un compuesto relacionado . Este proceso se puede llevar a cabo tratando el ácido iboténico con agua tritiada en dimetilsulfóxido a temperatura ambiente . Las condiciones de reacción son suaves y efectivas, lo que lo convierte en un método sencillo para producir muscimol a partir de ácido iboténico .

Métodos de producción industrial: La producción industrial del ácido iboténico generalmente se deriva de la extracción de hongos Amanita muscaria. Los hongos se secan y el ácido iboténico se extrae utilizando solventes como agua o etanol . El extracto se purifica luego a través de varias técnicas cromatográficas para aislar el ácido iboténico .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido iboténico experimenta varios tipos de reacciones químicas, que incluyen:

Descarboxilación: El ácido iboténico se puede descarboxilar para producir muscimol.

Reactivos y condiciones comunes:

Agua tritiada: Se usa en la descarboxilación del ácido iboténico para producir muscimol.

Dimetilsulfóxido: Actúa como solvente en la reacción de descarboxilación.

Productos principales:

Aplicaciones Científicas De Investigación

Neuropharmacological Research

Ibotenic acid hydrate serves as a potent agonist of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This property makes it a valuable tool in studying excitotoxicity and neurodegenerative diseases, such as Alzheimer's disease.

Case Study: Alzheimer's Disease Model

In a study involving rats infused with ibotenic acid, researchers observed alterations in neuropeptide levels and neuronal activity, suggesting potential pathways for neuroprotection when combined with memantine, a known NMDA antagonist. The infusion resulted in decreased levels of substance P and somatostatin, which were restored to control levels with memantine treatment, indicating the involvement of these neuropeptides in Alzheimer's pathology .

Behavioral Studies

Ibotenic acid is frequently used to create lesions in specific brain regions to assess behavioral outcomes related to learning and memory.

Case Study: Amygdala Lesions

Research involving ibotenic acid lesions in the central nucleus of the amygdala demonstrated its impact on appetitive behavior in rats. The study found that rats with ibotenic acid-induced lesions failed to show enhanced responses to conditioned stimuli predicting food rewards, highlighting the role of the amygdala in associative learning .

Toxicological Studies

The toxic effects of this compound are also significant, as it can induce motor depression and ataxia at high doses. Understanding these toxicological effects is crucial for evaluating safety profiles in potential therapeutic applications.

Data Table: Toxic Effects of Ibotenic Acid

| Effect | Dose (mg/kg) | Observed Outcome |

|---|---|---|

| Motor Depression | 10 | Significant impairment observed |

| Ataxia | 20 | Severe coordination loss |

| Excitotoxicity | 30 | Neuronal damage in CA3 region |

Analytical Methods Development

The analysis of ibotenic acid content in various extracts is essential for both pharmacological studies and quality control of herbal products.

HPLC Method Development

Recent advancements in high-performance liquid chromatography (HPLC) have improved the separation and quantification of ibotenic acid and its analogs. A study optimized mobile phase conditions to achieve satisfactory resolution between ibotenic acid and muscimol, another psychoactive compound .

Data Table: HPLC Analysis Results

| Compound | Retention Time (min) | Concentration (mg/mL) |

|---|---|---|

| Ibotenic Acid | 9.77 | 0.04 |

| Muscimol | 5.92 | 0.02 |

Experimental Models for Neurodegeneration

Ibotenic acid is utilized to create experimental models for studying neurodegenerative diseases by inducing excitotoxic damage.

Case Study: Chronic Stress Model

In a chronic stress model, rats subjected to ibotenic acid infusion exhibited more significant CA3 hippocampal damage compared to controls. This finding underscores the importance of stress as a modifier of neurotoxic effects .

Mecanismo De Acción

El ácido iboténico ejerce sus efectos actuando como un agonista de los receptores de glutamato, específicamente en los sitios de los receptores N-metil-D-aspartato (NMDA) y trans-ACPD en múltiples sistemas en el sistema nervioso central . También actúa como un agonista débil de los receptores AMPA y kainato . Además, debido a la descarboxilación in vivo en muscimol, el ácido iboténico actúa indirectamente como un potente agonista del receptor del ácido gamma-aminobutírico (GABA) . Esta compleja interacción con varios receptores conduce a sus efectos neurotóxicos y psicoactivos .

Compuestos similares:

Muscimol: Un compuesto relacionado producido a partir de la descarboxilación del ácido iboténico.

Ácido glutámico: Un neurotransmisor que el ácido iboténico se asemeja estructuralmente.

Ácido kaínico: Otro compuesto estructuralmente similar al ácido iboténico, conocido por sus efectos neurotóxicos y su uso en la investigación en neurociencia.

Unicidad del ácido iboténico: La unicidad del ácido iboténico radica en su doble función como neurotoxina y compuesto psicoactivo. Su capacidad para actuar como un agonista del receptor de glutamato no selectivo y su conversión a muscimol, un potente agonista del receptor GABA, lo convierten en una herramienta valiosa tanto en la neurociencia como en la investigación farmacológica .

Comparación Con Compuestos Similares

Muscimol: A related compound produced from the decarboxylation of ibotenic acid.

Glutamic Acid: A neurotransmitter that ibotenic acid structurally resembles.

Kainic Acid: Another compound structurally similar to ibotenic acid, known for its neurotoxic effects and use in neuroscience research.

Uniqueness of Ibotenic Acid: Ibotenic acid’s uniqueness lies in its dual role as a neurotoxin and a psychoactive compound. Its ability to act as a non-selective glutamate receptor agonist and its conversion to muscimol, a potent GABA receptor agonist, make it a valuable tool in both neuroscience and pharmacological research .

Actividad Biológica

Ibotenic acid hydrate, a compound derived from the mushroom Amanita muscaria, is of significant interest in neuropharmacology due to its potent biological activity. As a structural analogue of glutamate, it acts primarily as an agonist at various glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and implications for research and clinical applications.

- Chemical Formula : CHNO

- Molar Mass : 158.113 g·mol

- Melting Point : 144-146 °C (monohydrate)

- Solubility : Readily soluble in water, with varying solubility in different pH solutions (e.g., 10.7 mg/mL in 0.1 M NaOH) .

Ibotenic acid functions as a non-selective agonist for several glutamate receptor subtypes:

- NMDA Receptors : Activation leads to increased calcium ion influx, which can result in excitotoxicity and neuronal damage.

- Metabotropic Glutamate Receptors (mGluRs) : It interacts with both group I (mGluR1 and mGluR5) and group II (mGluR2 and mGluR3) receptors, influencing synaptic plasticity and neurotransmitter release .

The excitotoxic effects of ibotenic acid are characterized by:

- Neuronal Degeneration : Studies have shown significant neuronal loss in regions such as the striatum and hippocampus following intracerebral injections .

- Behavioral Changes : Animal models demonstrate alterations in learning and memory processes due to ibotenic acid-induced lesions, which can be selectively targeted for research purposes .

Pharmacological Effects

Ibotenic acid's biological effects manifest through various pathways:

- Neurotoxicity : It induces cell death through glutamate receptor activation, leading to excessive neuronal calcium influx .

- Psychoactive Properties : While ibotenic acid itself has limited psychoactive effects, it is metabolized into muscimol, which exhibits significant sedative and hallucinogenic properties .

Case Studies

Several case studies highlight the implications of ibotenic acid exposure:

- Neurodegenerative Research : Ibotenic acid is used to create animal models for studying neurodegenerative diseases like Alzheimer's. The lesions produced allow researchers to explore compensatory mechanisms in learning and memory .

- Toxicological Reports : Cases of poisoning have been documented, showing symptoms such as confusion, euphoria, and visual distortions following ingestion . The variability in symptoms based on dosage illustrates the compound's potent biological activity.

| Study | Findings |

|---|---|

| Kathrick et al. (2016) | Significant changes in NMDA receptor subunit expression post-exposure. |

| Coyle & Schwarcz (2020) | Established ibotenic acid as a tool for neurobehavioral research due to its selective lesioning capabilities. |

| FDA Scientific Memorandum (2024) | Discussed the neurotoxic potential of ibotenic acid and its applications in studying central nervous system disorders. |

Research Applications

Ibotenic acid is extensively utilized in neuropharmacological research:

- Brain Lesioning : It allows for targeted neuronal lesions while preserving surrounding structures, making it preferable for studies requiring subsequent behavioral assessments .

- Modeling Neurological Disorders : The compound serves as a model for understanding excitotoxicity-related pathologies and testing potential neuroprotective agents.

Propiedades

IUPAC Name |

2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJCBFDCFXCWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893771 | |

| Record name | alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2552-55-8, 60573-88-8 | |

| Record name | (±)-Ibotenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2552-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibotenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002552558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibotenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Amino-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ibotenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBOTENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AS82FRSI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.